2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring bonded to a pyrazine moiety through a carbonyl group and an ether linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step reactions. One common approach includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the pyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is introduced.
Formation of the carbonyl linkage: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Ether linkage formation: This step involves the reaction of a hydroxyl group with a halogenated pyrazine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Use of catalysts: Catalysts like palladium or copper can be used to enhance reaction rates.
Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled to ensure efficient reactions.
Purification techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction products: Reduced forms with fewer oxygen-containing groups.
Substitution products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Modulating receptor activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting cellular processes: Affecting various cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system and are studied for their biomedical applications.
Pyrido[2,3-b]pyrazine derivatives: These compounds are known for their nonlinear optical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
pyrazin-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(11-7-14-2-4-16-11)18-6-1-10(9-18)20-12-8-15-3-5-17-12/h2-5,7-8,10H,1,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOYOSZBWPZRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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